![molecular formula C17H17N3O2 B7707892 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol](/img/structure/B7707892.png)
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol
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Overview
Description
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives . The reaction conditions often include the use of solvents like N,N-dimethylacetamide and bases such as potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the quinoline or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, antifungal, or anticancer properties.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and oxadiazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
Uniqueness
Compared to these similar compounds, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol stands out due to its unique combination of a quinoline core and an oxadiazole ring. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-13(10-12-8-4-5-9-14(12)18-16)15-19-17(22-20-15)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZHIGCYESDUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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